molecular formula C6H13N3O2 B13830897 3-[Acetyl(methyl)amino]-1,1-dimethylurea

3-[Acetyl(methyl)amino]-1,1-dimethylurea

Cat. No.: B13830897
M. Wt: 159.19 g/mol
InChI Key: AFCLAFOYIVPDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Acetyl(methyl)amino]-1,1-dimethylurea is an organic compound with a unique structure that includes an acetyl group, a methylamino group, and a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Acetyl(methyl)amino]-1,1-dimethylurea typically involves the reaction of dimethylurea with acetyl chloride and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of Dimethylurea with Acetyl Chloride: Dimethylurea is reacted with acetyl chloride in the presence of a base such as pyridine to form an intermediate acetylated product.

    Reaction with Methylamine: The intermediate is then reacted with methylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common.

Chemical Reactions Analysis

Types of Reactions

3-[Acetyl(methyl)amino]-1,1-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The acetyl and methylamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-[Acetyl(methyl)amino]-1,1-dimethylurea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[Acetyl(methyl)amino]-1,1-dimethylurea involves its interaction with specific molecular targets. The acetyl and methylamino groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[Acetyl(methyl)amino]-1,1-dimethylurea: shares similarities with other acetylated and methylated urea derivatives.

    N-Cyclohexylcyclohexanaminium {[acetyl(methyl)amino]methyl}bis [4,5-dihydroxy]: is another compound with similar functional groups.

Uniqueness

  • The unique combination of acetyl, methylamino, and dimethylurea groups in this compound gives it distinct chemical and biological properties.
  • Its specific structure allows for unique interactions with molecular targets, making it valuable for research and industrial applications.

Properties

Molecular Formula

C6H13N3O2

Molecular Weight

159.19 g/mol

IUPAC Name

3-[acetyl(methyl)amino]-1,1-dimethylurea

InChI

InChI=1S/C6H13N3O2/c1-5(10)9(4)7-6(11)8(2)3/h1-4H3,(H,7,11)

InChI Key

AFCLAFOYIVPDKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)NC(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.